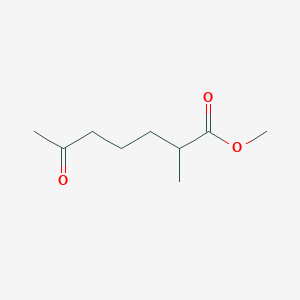
Heptanoic acid, 2-methyl-6-oxo-, methyl ester
Cat. No. B8748906
M. Wt: 172.22 g/mol
InChI Key: HFLTZADIZWIVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08026081B2
Procedure details


10.6 g (content 94.3%, 5.75 mmol) of a racemate of 2-methyl-6-oxoheptanoic acid methyl ester and 20.0 g of MTBE were suspended in 50.0 g of 0.1 M phosphoric acid buffered solution (pH 7.0). The suspension was cooled to 10° C., then, 2.0 g (moisture percentage 56%, enzymatic activity 4028 KU/Kg, reduced by dry product) of immobilized Aspergillus flavus ATCC11492 strain-derived esterase (prepared by a method described in JP-A No. 2003-70471) was added, and the mixture was stirred at 10° C. for 51 hours while maintaining pH at 7.0 to 7.5 by appropriately adding 4% NaOH aqueous solution. Thereafter, the reaction solution was filtrated using Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.), to remove the esterase. The resultant filtrate was extracted twice with 25 g and 12.5 g of methyl isobutyl ketone (MIBK), then, the resultant organic layers were combined and washed with 15% saline, to obtain a MIBK solution of optically active (S)-2-methyl-6-oxoheptanoic acid methyl ester (optical purity 98.9% ee, yield 41.5%). The optical purity was analyzed by HPLC [Chiralpak AS-H, 4.6 mm×25 cm (manufactured by Daicel Chemical Industries, Ltd.)] like in Example 1.





Yield
41.5%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH:4]([CH3:11])[CH2:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9].CC(OC)(C)C.[OH-].[Na+].C(C(C)=O)C(C)C>P(=O)(O)(O)O>[CH3:1][O:2][C:3](=[O:12])[C@@H:4]([CH3:11])[CH2:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(CCCC(C)=O)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
P(O)(O)(O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 10° C. for 51 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2.0 g (moisture percentage 56%, enzymatic activity 4028 KU/Kg, reduced by dry product) of immobilized Aspergillus flavus ATCC11492 strain-derived esterase (prepared by a method
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2003-70471) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining pH at 7.0 to 7.5
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Thereafter, the reaction solution was filtrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the esterase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resultant filtrate was extracted twice with 25 g and 12.5 g of methyl isobutyl ketone (MIBK)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 15% saline
|
Outcomes


Product
Details
Reaction Time |
51 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC([C@H](CCCC(C)=O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 41.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
